

# Application Notes and Protocols for Measuring GPR35-Mediated ERK1/2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, cancer, and metabolic disorders.[1][2][3] Modulation of GPR35 activity by endogenous and synthetic ligands has been shown to influence intracellular signaling cascades, a key one being the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] The phosphorylation of ERK1/2 is a critical event that regulates cellular processes such as proliferation, differentiation, and survival.[5] Therefore, the measurement of GPR35-mediated ERK1/2 phosphorylation serves as a robust and reliable readout for receptor activation and is a crucial tool for screening and characterizing novel GPR35 agonists and antagonists.[6]

This document provides detailed protocols for measuring GPR35-mediated ERK1/2 phosphorylation, primarily focusing on the widely used Western blotting technique.[7] Additionally, it outlines the signaling pathways involved and presents quantitative data for GPR35 ligands.

## **GPR35 Signaling to ERK1/2**

GPR35 activation can lead to ERK1/2 phosphorylation through both G protein-dependent and  $\beta$ -arrestin-mediated pathways. GPR35 has been shown to couple predominantly with Gai/o and



Gα12/13 proteins.[1][2] The Gαi/o pathway can modulate adenylyl cyclase activity, which in turn can influence the MAPK/ERK pathway.[2] Furthermore, upon agonist binding, GPR35 can recruit β-arrestins, which act as scaffolding proteins to bring components of the MAPK cascade into proximity, thereby facilitating ERK1/2 activation.[1][2]



Click to download full resolution via product page

**Diagram 1:** GPR35 to ERK1/2 Signaling Pathway.

# **Experimental Protocols**

The most common method for measuring ERK1/2 phosphorylation is Western blotting due to its accessibility and the availability of high-quality antibodies.[7] Alternative methods for higher throughput screening include AlphaScreen® SureFire™, Homogeneous Time-Resolved Fluorescence (HTRF®), and ELISA-based assays.[8][9][10]

## **Protocol 1: Western Blotting for p-ERK1/2**

This protocol details the steps for measuring agonist-induced ERK1/2 phosphorylation in a cell-based assay using Western blotting.[7][11]

#### Materials:

- Cell Lines: HEK-293, CHO, or HT-29 cells stably or transiently expressing GPR35.[4][7][12]
- Culture Media: DMEM or Ham's F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]







- Transfection Reagent: Polyethyleneimine (PEI) or Lipofectamine.[7][13]
- GPR35 Ligands: Agonists (e.g., Zaprinast, Pamoic Acid) and antagonists (e.g., CID2745687).[1][14]
- Lysis Buffer: 2x SDS gel loading buffer.[11]
- Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
- Stripping Buffer: Glycine (200 mM), 0.1% SDS (w/v), 1% Tween 20 (v/v), 0.08% β-Mercaptoethanol (v/v), pH 2.2.[7][11]

Experimental Workflow:





Click to download full resolution via product page

**Diagram 2:** Western Blotting Workflow for p-ERK1/2 Detection.



#### Procedure:

- Cell Culture and Transfection:
  - Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - For transient transfection in a 100 mm plate at 50-70% confluency, use 7 μg of GPR35-expressing plasmid DNA and 21 μL of PEI (1 mg/mL).[7] Incubate the DNA-PEI mixture in serum-free DMEM for 10 minutes before adding to the cells.[7]
  - After 24-48 hours post-transfection, seed the cells into 6-well plates.
- Serum Starvation:
  - Once cells reach desired confluency, aspirate the growth medium and wash with serumfree medium.
  - Incubate the cells in serum-free DMEM for 4-12 hours at 37°C to minimize basal ERK1/2 phosphorylation.[11]
- Ligand Stimulation:
  - Prepare stock solutions of GPR35 agonists and antagonists in a suitable solvent (e.g., DMSO).
  - For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.[8]
  - Stimulate the cells with the desired concentrations of agonist for a predetermined time (typically 5-30 minutes). A time-course experiment is recommended to determine the peak phosphorylation time.[4][10]
- Cell Lysis:
  - After stimulation, immediately place the 6-well plate on ice.



- $\circ$  Aspirate the medium and add 100  $\mu$ L of 2x SDS gel loading buffer to each well to lyse the cells and denature the proteins.[11]
- Scrape the cell lysate and transfer to a microcentrifuge tube. Boil the samples for 5-10 minutes.
- SDS-PAGE and Western Blotting:
  - Load 10-20 μL of the cell lysate onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting for Phospho-ERK1/2:
  - Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[11]
  - Wash the membrane three times with TBST.
- Signal Detection:
  - Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing for Total ERK1/2:
  - To normalize the phospho-ERK1/2 signal, strip the membrane by incubating with stripping buffer for 15-30 minutes.[7][11]



- Wash the membrane thoroughly with TBST.
- Block the membrane again with 5% BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody for total ERK1/2 (e.g., 1:5000-10,000 dilution) for 2 hours at room temperature or overnight at 4°C.[11]
- Repeat the secondary antibody incubation, washing, and signal detection steps as described above.
- Data Analysis:
  - Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
  - Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
  - Plot the normalized data as a function of ligand concentration to generate dose-response curves.

## **Data Presentation**

Quantitative data from GPR35-mediated ERK1/2 phosphorylation assays can be presented in tabular format to facilitate comparison of ligand potencies and efficacies.

Table 1: Activity of GPR35 Ligands on ERK1/2 Phosphorylation



| Compoun<br>d   | Ligand<br>Type         | Species | Assay<br>System           | Potency<br>(EC50/IC50           | Efficacy<br>(% of Max<br>Respons<br>e) | Referenc<br>e |
|----------------|------------------------|---------|---------------------------|---------------------------------|----------------------------------------|---------------|
| Zaprinast      | Agonist                | Human   | β-arrestin<br>recruitment | ~10 µM                          | 100%                                   | [15]          |
| Rat            | β-arrestin recruitment | ~0.3 μM | 100%                      | [15]                            |                                        |               |
| Pamoic<br>Acid | Agonist                | Human   | β-arrestin<br>recruitment | ~1 µM                           | Not<br>Reported                        | [1]           |
| YE120          | Agonist                | Mouse   | Wound<br>Repair<br>Assay  | Concentrati<br>on-<br>dependent | Not<br>Reported                        | [1]           |
| CID274568      | Antagonist             | Human   | β-arrestin<br>recruitment | K <sub>i</sub> ~10-20<br>nM     | Not<br>Applicable                      | [1][14]       |
| ML-145         | Antagonist             | Human   | Not<br>Specified          | High<br>Affinity                | Not<br>Applicable                      | [1]           |

Note: Potency values can vary depending on the cell line, expression level of the receptor, and the specific assay readout used. The data presented here is a compilation from various sources for illustrative purposes.

# **Troubleshooting**



| Problem                         | Possible Cause                                                      | Solution                                                                           |
|---------------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------------------|
| High Background                 | Insufficient blocking                                               | Increase blocking time or use a different blocking agent (e.g., non-fat dry milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations.          |                                                                                    |
| Insufficient washing            | Increase the number and duration of wash steps.                     | _                                                                                  |
| No or Weak Signal               | Low protein expression                                              | Optimize transfection efficiency or use a stable cell line.                        |
| Inactive ligand                 | Check the purity and activity of the agonist/antagonist.            |                                                                                    |
| Suboptimal stimulation time     | Perform a time-course experiment to determine peak phosphorylation. |                                                                                    |
| Inactive antibodies             | Use fresh or validated antibodies.                                  | <del>-</del>                                                                       |
| Inconsistent Results            | Variation in cell number                                            | Ensure equal cell seeding density across wells.                                    |
| Inconsistent serum starvation   | Maintain a consistent duration for serum starvation.                | _                                                                                  |
| Pipetting errors                | Use calibrated pipettes and ensure accurate reagent addition.       |                                                                                    |

## Conclusion

The measurement of ERK1/2 phosphorylation is a fundamental technique for studying GPR35 signal transduction. The Western blotting protocol provided here offers a reliable method for academic and industrial laboratories to characterize the pharmacological profiles of GPR35



ligands. By carefully controlling experimental variables and appropriately analyzing the data, researchers can gain valuable insights into the functional consequences of GPR35 activation, aiding in the discovery and development of novel therapeutics targeting this receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 3. Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cellular threshold for active ERK1/2 levels determines Raf/MEK/ERK-mediated growth arrest versus death responses PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective GPR35 Antagonists Probes 1 & 2 Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-induced phosphorylation of orthologues of the orphan receptor GPR35 functions as an activation sensor PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]



- 15. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring GPR35-Mediated ERK1/2 Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855115#protocol-for-measuring-gpr35-mediated-erk1-2-phosphorylation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com